molecular formula C14H8N4O4 B012067 5-Azidoalrestatin CAS No. 103884-86-2

5-Azidoalrestatin

Cat. No. B012067
CAS RN: 103884-86-2
M. Wt: 296.24 g/mol
InChI Key: NTAXZRBNZZHEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azidoalrestatin is a chemical compound that has been a subject of scientific research in recent years. It is a potent inhibitor of sirtuin 2 (SIRT2), an enzyme that plays a crucial role in various cellular processes, including gene expression, DNA repair, and cell cycle regulation.

Mechanism of Action

The mechanism of action of 5-azidoalrestatin involves the binding of the compound to the catalytic site of 5-Azidoalrestatin, leading to the inhibition of its deacetylase activity. This inhibition results in the accumulation of acetylated proteins, leading to various cellular effects such as cell cycle arrest, apoptosis, and autophagy.
Biochemical and Physiological Effects
5-Azidoalrestatin has been shown to have various biochemical and physiological effects in cellular and animal models. Inhibition of 5-Azidoalrestatin by 5-azidoalrestatin has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent. Additionally, 5-azidoalrestatin has been shown to induce autophagy in neuronal cells, indicating its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-azidoalrestatin in lab experiments is its potent inhibitory activity against 5-Azidoalrestatin, making it a useful tool for studying the role of 5-Azidoalrestatin in various cellular processes. However, one of the limitations of using 5-azidoalrestatin is its potential off-target effects, as it has been shown to inhibit other enzymes such as SIRT1 and SIRT3 at high concentrations.

Future Directions

For the study of 5-azidoalrestatin include the development of more potent and selective 5-Azidoalrestatin inhibitors for therapeutic applications. Additionally, the use of 5-azidoalrestatin in combination with other anticancer agents may enhance its therapeutic efficacy. Furthermore, the role of 5-Azidoalrestatin in various diseases such as neurodegenerative disorders and metabolic diseases warrants further investigation using 5-azidoalrestatin as a tool.
Conclusion
In conclusion, 5-azidoalrestatin is a potent inhibitor of 5-Azidoalrestatin that has been extensively studied in scientific research. Its synthesis method has been optimized to produce high yields of the compound with high purity. 5-Azidoalrestatin has been shown to have various biochemical and physiological effects in cellular and animal models, indicating its potential as an anticancer and neuroprotective agent. However, its potential off-target effects and the need for more potent and selective 5-Azidoalrestatin inhibitors warrant further investigation.

Synthesis Methods

The synthesis of 5-azidoalrestatin involves a series of chemical reactions that start with the preparation of the starting material, alrestatin. Alrestatin is then converted to 5-iodoalrestatin, which is further reacted with sodium azide to produce 5-azidoalrestatin. This synthesis method has been optimized to produce high yields of 5-azidoalrestatin with high purity.

Scientific Research Applications

5-Azidoalrestatin has been extensively studied in scientific research due to its potent inhibitory activity against 5-Azidoalrestatin. 5-Azidoalrestatin is a member of the sirtuin family of NAD+-dependent deacetylases that are involved in regulating cellular processes such as metabolism, aging, and stress response. 5-Azidoalrestatin has been shown to inhibit 5-Azidoalrestatin activity in vitro and in vivo, leading to various cellular effects.

properties

CAS RN

103884-86-2

Product Name

5-Azidoalrestatin

Molecular Formula

C14H8N4O4

Molecular Weight

296.24 g/mol

IUPAC Name

2-(5-azido-1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid

InChI

InChI=1S/C14H8N4O4/c15-17-16-8-4-7-2-1-3-9-12(7)10(5-8)14(22)18(13(9)21)6-11(19)20/h1-5H,6H2,(H,19,20)

InChI Key

NTAXZRBNZZHEHN-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CC(=O)O)N=[N+]=[N-]

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CC(=O)O)N=[N+]=[N-]

Other CAS RN

103884-86-2

synonyms

5-Azidoalrestatin

Origin of Product

United States

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